Ansatrienin A

Osteoclast biology Bone resorption assay Parathyroid hormone signaling

Ansatrienin A (Mycotrienin I) is a triene-ansamycin antibiotic and selective c-Src kinase inhibitor (IC50=100 nM) that addresses the need for a moderate-potency bone resorption inhibitor (IC50=64 nM) without the confounding translation inhibition of ansatrienin B. - Clean pharmacological profile: inhibits TNF-α-induced ICAM-1 expression (IC50=570 nM) without blocking L-leucine incorporation. - Redox pair utility: oxidized quinone form enables comparative SAR studies with ansatrienin B. - Potentiates 5-FU, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine. Supplied as a yellow powder, ≥98% pure, with reliable global logistics.

Molecular Formula C36H48N2O8
Molecular Weight 636.8 g/mol
CAS No. 82189-03-5
Cat. No. B017142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsatrienin A
CAS82189-03-5
Synonymsansatrienin A
mycotrienin I
Molecular FormulaC36H48N2O8
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3
InChIInChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1
InChIKeyWWUVMHRJRCRFSL-UOZMSBJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Powder

Structure & Identifiers


Interactive Chemical Structure Model





Ansatrienin A Overview


Ansatrienin A (also known as Mycotrienin I) is a triene-ansamycin antibiotic and antifungal agent first isolated from Streptomyces collinus and S. rishiriensis [1]. It belongs to the ansamycin class of antibiotics, characterized by a 21-membered macrolactam ring containing three conjugated double bonds and a cyclohexanoyl-alanyl side chain attached to the C-11 hydroxyl group of the ansa ring [2]. The compound is a benzoquinone-containing ansamycin with the molecular formula C36H48N2O8 and a molecular weight of approximately 636.8 g/mol [3]. Ansatrienin A is the oxidized (quinone) form of ansatrienin B, and this redox pair exhibits potent activity against fungi and yeasts, as well as cytotoxicity and limited antibacterial activity [4].

Research Model Osteoclast bone resorption & signaling studies
Assay Context pp60c-src tyrosine kinase inhibition assays
Screening Fit Inflammatory adhesion & chemosensitization screening

Ansatrienin A Analog Comparison


Ansatrienin A cannot be substituted with its closest structural analog, ansatrienin B (mycotrienin II), or with other triene-ansamycins such as trienomycins without altering experimental results. The redox state at position 19 (quinone vs. hydroquinone) fundamentally alters both potency and target selectivity: ansatrienin B exhibits 3-fold higher potency in bone resorption assays (IC50 21 nM vs. 64 nM for ansatrienin A) and 2-fold higher pp60c-src kinase inhibition (IC50 50 nM vs. 100 nM) [1]. Furthermore, ansatrienin B possesses an additional translation inhibition mechanism via specific blockade of L-leucine incorporation (IC50 58 nM in A549 cells) that is not documented for ansatrienin A [2]. Conversely, trienomycins lack antifungal activity entirely while exhibiting lower acute toxicity in vivo compared to mycotrienins [3]. These quantifiable differences mandate compound-specific selection based on experimental objectives.

Target Compound
Substitute
Mismatch Risk
Ansatrienin A
Ansatrienin B (Mycotrienin II)
Redox state alters kinase inhibition profile and adds translation inhibition activity not shared by A
Ansatrienin A
Trienomycins (A, B, C)
Loss of antifungal screening activity; different in vivo toxicity profile may alter study endpoints

Ansatrienin A Evidence Comparison


Bone Resorption Inhibition: Potency Comparison

In fetal rat long bone organ culture, ansatrienin A inhibits parathyroid hormone (PTH)-induced calcium release with an IC50 of 64 nM, measured as a direct readout of osteoclastic bone resorption. This represents approximately 3-fold lower potency compared to its reduced analog ansatrienin B (mycotrienin II), which exhibits an IC50 of 21 nM in the identical assay system [1]. Both compounds demonstrate concentration-dependent inhibition with half-maximal effects in the low nanomolar range, but the quinone/hydroquinone oxidation state at position 19 critically determines the magnitude of bioactivity [1].

Bone Resorption Inhibition
Head-to-head
Ansatrienin A IC50 64 nM
vs
Ansatrienin B IC50 21 nM
Supports osteoclast signaling endpoint review; redox-dependent potency context
Fetal rat long bone organ culture; PTH-stimulated
Osteoclast biology Bone resorption assay Parathyroid hormone signaling

pp60c-src Kinase Inhibition Comparison

Ansatrienin A inhibits immunopurified pp60c-src kinase activity with an IC50 of 100 nM. In direct comparison, ansatrienin B demonstrates 2-fold greater potency with an IC50 of 50 nM in the same kinase assay [1]. The diminished pp60c-src activity correlates with the observed inhibition of osteoclastic bone resorption, suggesting that pp60c-src is a primary molecular target of mycotrienins in the organ culture system [1]. The quinone-containing ansatrienin A exhibits attenuated kinase inhibition relative to the hydroquinone form, providing a valuable tool for probing redox-dependent structure-activity relationships in kinase-targeting studies.

pp60c-src Kinase Inhibition
Head-to-head
IC50 = 100 nM
Supports tyrosine kinase signaling pathway interpretation
Ansatrienin B: IC50 50 nM (2-fold more potent)
Tyrosine kinase inhibition pp60c-src Osteoclast signaling

TNF-α-Induced ICAM-1 Inhibition

Ansatrienin A inhibits tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) with an IC50 of 570 nM . Within the triene-ansamycin class, this activity is shared by multiple members including mycotrienin I, mycotrienin II, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ, all of which inhibit ICAM-1 expression in a manner similar to mycotrienin II [1]. Notably, mycotrienin II inhibits TNF-α-induced ICAM-1 expression with an IC50 of 300 nM , representing approximately 1.9-fold greater potency than ansatrienin A. The inhibition mechanism for mycotrienin II involves direct blockade of translation, and class-level evidence suggests a similar mechanism may operate for ansatrienin A [1].

TNF-α-Induced ICAM-1 Inhibition
Cross-study
IC50 = 570 nM
Supports inflammatory adhesion endpoint review
A549 cells, TNF-α; mycotrienin II: 300 nM
Inflammation ICAM-1 TNF-α signaling Cell adhesion

Chemopotentiation Activity Comparison

Early in vitro studies demonstrate that ansatrienin A potentiates the chemotherapeutic action of five clinical anticancer agents: 5-fluorouracil, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine [1]. Ansatrienin B shares this identical chemopotentiation profile against the same five agents, indicating that the core chemosensitizing activity is preserved across the redox pair . However, the two compounds differ in their translation inhibition mechanisms: ansatrienin B specifically inhibits L-leucine incorporation with an IC50 of 58 nM in A549 cells, a property not reported for ansatrienin A [2]. This additional translation-blocking activity of ansatrienin B may contribute to differential cellular effects when used as a chemosensitizer, despite the shared potentiation profile.

Chemopotentiation Activity
Cross-study
5 anticancer agents potentiated
Supports chemosensitization pathway-response context
Shared profile with ansatrienin B; lacks translation inhibition activity
Chemopotentiation Combination therapy Anticancer agents

Antifungal Activity vs. Trienomycins

Ansatrienin A exhibits potent antifungal activity against various fungi and yeasts [1]. In stark contrast, the structurally related trienomycins (trienomycins A, B, and C) show no antifungal activity whatsoever against the microorganisms tested [2]. This functional dichotomy within the triene-ansamycin class is accompanied by a reciprocal difference in toxicity: trienomycins demonstrate lower acute toxicity in mice compared to mycotrienins, with no toxicity observed following intraperitoneal administration at 100 mg/kg [2]. The antifungal activity of ansatrienin A is a defining characteristic that distinguishes it from trienomycins, which instead exhibit cytocidal activity against human cultured carcinogenic cells such as HeLa S3 cells in vitro and antitumor activity in experimental mouse models [2].

Antifungal Activity
Class-level
Ansatrienin A Active against fungi/yeasts
vs
Trienomycins No activity detected
Supports antifungal screening context; trienomycins unsuitable
Class-level evidence; quantitative MIC not detailed
Antifungal Mycology Antibiotic screening

Acute Toxicity Comparison

The mycotrienin class (including ansatrienin A and B) exhibits higher acute toxicity in mice compared to trienomycins. Specifically, trienomycins demonstrate low acute toxicity with no observable toxicity when administered intraperitoneally at 100 mg/kg [1]. In contrast, the mycotrienins (ansatrienin A and its reduced analog ansatrienin B) show comparatively higher toxicity, though the patent documentation does not provide specific LD50 or MTD values for the mycotrienins, only stating that trienomycins have 'low acute toxicity on mice as compared with mycotrienins' [1]. This toxicity differential represents a key consideration for in vivo study design and may influence compound selection based on the required safety margin.

Acute Toxicity
Class-level
Higher vs. trienomycins
Supports in vivo model safety endpoint review
Trienomycins: no toxicity at 100 mg/kg i.p.; quantitative mycotrienin data not provided
In vivo toxicology Acute toxicity Safety pharmacology

Ansatrienin A Application Scenarios


Osteoclast Bone Resorption Studies

For researchers investigating osteoclast function and bone resorption mechanisms, ansatrienin A (IC50 = 64 nM) provides a moderate-potency tool compound that avoids the complete suppression observed with the more potent ansatrienin B (IC50 = 21 nM) [1]. This intermediate potency enables dose-ranging studies and partial inhibition experiments where maintaining residual osteoclast activity is experimentally desirable. The compound's established target engagement with pp60c-src kinase (IC50 = 100 nM) further supports its utility in dissecting tyrosine kinase-dependent signaling pathways in bone biology [1].

TNF-α/ICAM-1 Modulation

Ansatrienin A inhibits TNF-α-induced ICAM-1 expression with an IC50 of 570 nM , positioning it as a tool for studying inflammatory cell adhesion processes. While less potent than mycotrienin II (IC50 = 300 nM) in this assay , ansatrienin A offers the advantage of lacking the additional translation inhibition activity (L-leucine incorporation blockade, IC50 = 58 nM) that characterizes ansatrienin B [2]. This cleaner pharmacological profile makes ansatrienin A preferable for studies focused specifically on ICAM-1 regulation without confounding effects from global translation inhibition.

Chemosensitization Mechanism Studies

Both ansatrienin A and B potentiate the activity of 5-fluorouracil, cisplatin, bleomycin, mitomycin C, and 6-mercaptopurine [3]. However, ansatrienin A exists in the oxidized quinone form, distinguishing it from the reduced hydroquinone ansatrienin B [4]. For researchers investigating the role of redox state in chemosensitization mechanisms or seeking to avoid the confounding translation inhibition activity unique to ansatrienin B, ansatrienin A represents the appropriate selection. This redox pair provides a powerful comparative tool for dissecting structure-activity relationships in combination chemotherapy research.

Antifungal Discovery & Screening

Among triene-ansamycins, ansatrienin A retains potent antifungal activity against fungi and yeasts, whereas trienomycins completely lack this activity [5]. For antifungal screening campaigns, natural product dereplication studies, or target-based antifungal discovery programs, ansatrienin A is the only viable candidate within this structural class. The compound's established bioactivity profile in bone resorption and kinase inhibition further enables multiparametric screening approaches where antifungal activity represents one of several desired readouts.

Application
Selection Property
Validation Focus
Osteoclast bone resorption studies
pp60c-src kinase inhibition context; redox-state-dependent activity profile
Bone resorption model-response review
Inflammatory adhesion studies
ICAM-1 expression modulation without additional translation inhibition activity
Cell adhesion model-response context
Chemosensitization mechanism studies
Quinone-form tool for redox mechanism dissection
Combination response model-review
Antifungal screening studies
Triene-ansamycin with reported antifungal screening context
Fungal strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ansatrienin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.